Cas no 2580235-39-6 (Tert-butyl 3-amino-2-hydroxy-4-methylbenzoate)

Tert-butyl 3-amino-2-hydroxy-4-methylbenzoate structure
2580235-39-6 structure
商品名:Tert-butyl 3-amino-2-hydroxy-4-methylbenzoate
CAS番号:2580235-39-6
MF:C12H17NO3
メガワット:223.268283605576
CID:5664456
PubChem ID:165888958

Tert-butyl 3-amino-2-hydroxy-4-methylbenzoate 化学的及び物理的性質

名前と識別子

    • 2580235-39-6
    • EN300-27724030
    • tert-butyl 3-amino-2-hydroxy-4-methylbenzoate
    • Tert-butyl 3-amino-2-hydroxy-4-methylbenzoate
    • インチ: 1S/C12H17NO3/c1-7-5-6-8(10(14)9(7)13)11(15)16-12(2,3)4/h5-6,14H,13H2,1-4H3
    • InChIKey: AEPVNDWSCWWKHY-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1C=CC(C)=C(C=1O)N)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 223.12084340g/mol
  • どういたいしつりょう: 223.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

Tert-butyl 3-amino-2-hydroxy-4-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27724030-1.0g
tert-butyl 3-amino-2-hydroxy-4-methylbenzoate
2580235-39-6 95.0%
1.0g
$1458.0 2025-03-20
Enamine
EN300-27724030-5g
tert-butyl 3-amino-2-hydroxy-4-methylbenzoate
2580235-39-6
5g
$4226.0 2023-09-10
Enamine
EN300-27724030-5.0g
tert-butyl 3-amino-2-hydroxy-4-methylbenzoate
2580235-39-6 95.0%
5.0g
$4226.0 2025-03-20
Enamine
EN300-27724030-0.5g
tert-butyl 3-amino-2-hydroxy-4-methylbenzoate
2580235-39-6 95.0%
0.5g
$1399.0 2025-03-20
Enamine
EN300-27724030-1g
tert-butyl 3-amino-2-hydroxy-4-methylbenzoate
2580235-39-6
1g
$1458.0 2023-09-10
Enamine
EN300-27724030-10g
tert-butyl 3-amino-2-hydroxy-4-methylbenzoate
2580235-39-6
10g
$6266.0 2023-09-10
Enamine
EN300-27724030-0.05g
tert-butyl 3-amino-2-hydroxy-4-methylbenzoate
2580235-39-6 95.0%
0.05g
$1224.0 2025-03-20
Enamine
EN300-27724030-0.25g
tert-butyl 3-amino-2-hydroxy-4-methylbenzoate
2580235-39-6 95.0%
0.25g
$1341.0 2025-03-20
Enamine
EN300-27724030-10.0g
tert-butyl 3-amino-2-hydroxy-4-methylbenzoate
2580235-39-6 95.0%
10.0g
$6266.0 2025-03-20
Enamine
EN300-27724030-0.1g
tert-butyl 3-amino-2-hydroxy-4-methylbenzoate
2580235-39-6 95.0%
0.1g
$1283.0 2025-03-20

Tert-butyl 3-amino-2-hydroxy-4-methylbenzoate 関連文献

Tert-butyl 3-amino-2-hydroxy-4-methylbenzoateに関する追加情報

Introduction to Tert-butyl 3-amino-2-hydroxy-4-methylbenzoate (CAS No. 2580235-39-6)

Tert-butyl 3-amino-2-hydroxy-4-methylbenzoate, with the chemical formula C14H17NO3, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2580235-39-6, is a derivative of benzoic acid and features a unique structural configuration that makes it a valuable intermediate in the development of various bioactive molecules.

The structural framework of Tert-butyl 3-amino-2-hydroxy-4-methylbenzoate incorporates several functional groups that contribute to its reactivity and potential applications. The presence of a tert-butyl group at the 1-position enhances the stability of the molecule, while the amino group at the 3-position and the hydroxyl group at the 2-position provide sites for further chemical modifications. Additionally, the methyl group at the 4-position influences the electronic properties of the aromatic ring, making it a versatile scaffold for medicinal chemistry.

In recent years, there has been growing interest in exploring the pharmacological properties of benzoate derivatives due to their potential therapeutic benefits. Tert-butyl 3-amino-2-hydroxy-4-methylbenzoate has been investigated for its role in various biological pathways, including anti-inflammatory, antioxidant, and anticancer activities. Its unique structural features make it an attractive candidate for further research in drug discovery and development.

One of the most compelling aspects of Tert-butyl 3-amino-2-hydroxy-4-methylbenzoate is its ability to serve as a precursor for more complex molecules. The amino and hydroxyl groups can be readily modified through various chemical reactions, such as coupling with carboxylic acids to form amides or esters, or participating in condensation reactions to form heterocyclic compounds. These modifications allow researchers to tailor the properties of the compound to specific biological targets.

Recent studies have highlighted the potential of Tert-butyl 3-amino-2-hydroxy-4-methylbenzoate in the development of novel therapeutic agents. For instance, researchers have demonstrated its efficacy in inhibiting certain enzymes involved in inflammatory responses. The tert-butyl group, in particular, has been shown to enhance binding affinity to target proteins, improving the overall potency of derived compounds.

The compound's stability under various conditions also makes it a practical choice for industrial applications. Its resistance to degradation under both acidic and basic conditions allows for flexible synthetic routes and storage stability, which are crucial factors in pharmaceutical manufacturing.

The synthesis of Tert-butyl 3-amino-2-hydroxy-4-methylbenzoate involves multi-step organic reactions that require precise control over reaction conditions. Key steps include bromination of benzoic acid derivatives followed by nucleophilic substitution with tert-butanol, followed by further functionalization to introduce the amino and hydroxyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to improve yield and purity.

The role of computational chemistry in optimizing synthetic routes for Tert-butyl 3-amino-2-hydroxy-4-methylbenzoate cannot be overstated. Molecular modeling techniques have been used to predict reaction outcomes and identify optimal conditions for each step in the synthesis. This approach not only saves time but also reduces experimental costs by minimizing trial-and-error experimentation.

In conclusion, Tert-butyl 3-amino-2-hydroxy-4-methylbenzoate (CAS No. 2580235-39-6) is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable intermediate for creating bioactive molecules with diverse therapeutic applications. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in future medical innovations.

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